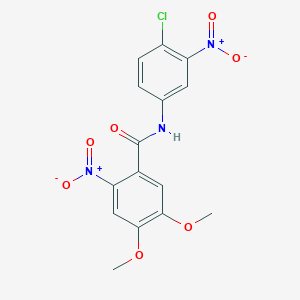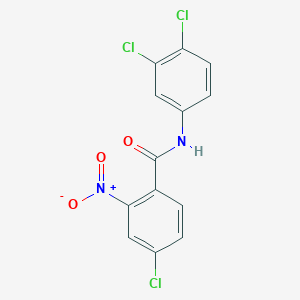
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 It is characterized by the presence of chloro, dichlorophenyl, and nitro functional groups attached to a benzamide core
Preparation Methods
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(3,4-dichlorophenyl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzamide compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chloro substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of more oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: While not yet a drug, the compound’s structural features are explored for the development of new pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
The molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial studies, the compound may target bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
Comparison with Similar Compounds
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide can be compared with similar compounds such as:
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide: This compound has a similar structure but with the nitro group in a different position. The positional isomerism can lead to differences in reactivity and biological activity.
4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a nitro group. The presence of the sulfonamide group can significantly alter its chemical properties and applications.
4-chloro-N-(3,4-dichlorophenyl)benzamide: The parent compound without the nitro group. It serves as a precursor in the synthesis of the nitro derivative and has its own set of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19) |
InChI Key |
LRMNCQFYCWKCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
ethanoic acid](/img/structure/B14938577.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)
![4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14938585.png)
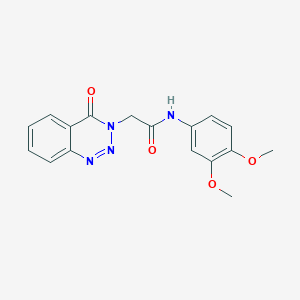
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)
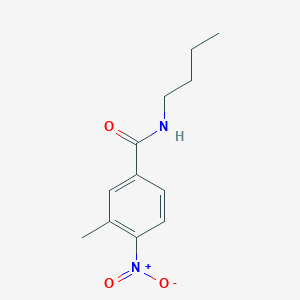
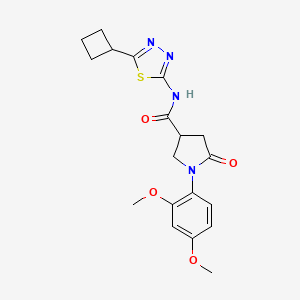
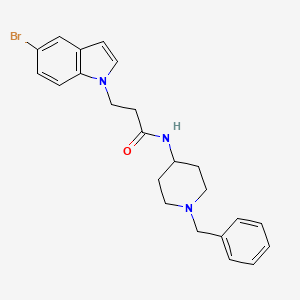
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)
